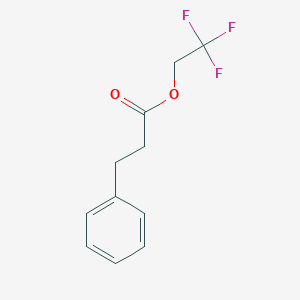
2,2,2-Trifluoroethyl 3-phenylpropanoate
Descripción general
Descripción
2,2,2-Trifluoroethyl 3-phenylpropanoate is a chemical compound with the CAS Number: 23522-66-9 . It has a molecular weight of 232.2 and its IUPAC name is 2,2,2-trifluoroethyl 3-phenylpropanoate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2,2,2-Trifluoroethyl 3-phenylpropanoate is 1S/C11H11F3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density were not found in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis of Trifluoroethyl Esters
2,2,2-Trifluoroethyl 3-phenylpropanoate: is utilized in the synthesis of trifluoroethyl esters. These esters are produced by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate, often in the presence of Cs2CO3 . The process is notable for its room temperature operation and the absence of harsh condensation agents, making it a greener and more efficient method for producing these compounds.
Material Science Applications
In material science, this compound’s derivatives, such as trifluoroethyl aliphatic carboxylates, are employed as versatile acylation reagents. They are used in various reactions, including transesterification, amidation, and the kinetic resolution of aliphatic amines . These reactions are crucial for modifying materials’ properties for specific applications.
Analytical Chemistry
The compound is also relevant in analytical chemistry, where it can serve as a standard or reagent in chromatographic analysis. Its unique trifluoroethyl group may aid in the separation and identification of complex organic compounds .
Green Chemistry
2,2,2-Trifluoroethyl 3-phenylpropanoate: plays a role in green chemistry innovations. Its synthesis methods are designed to minimize the use of toxic substances and promote reactions under mild conditions, aligning with the principles of green chemistry .
Biomedical Research
In biomedical research, the compound’s derivatives are explored for their potential in drug delivery systems. The trifluoroethyl group can alter the pharmacokinetic properties of pharmaceuticals, potentially leading to more effective drug formulations .
Polymer Science
Finally, in polymer science, the compound is used to create polymerization monomers. These monomers can be polymerized to form anion-exchange membranes and other materials with specific electrostatic properties . This application is particularly important for developing new materials for energy storage and conversion technologies.
Safety And Hazards
The compound has a GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, following the precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDSSBSNPWIOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40782055 | |
| Record name | 2,2,2-Trifluoroethyl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40782055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 3-phenylpropanoate | |
CAS RN |
23522-66-9 | |
| Record name | 2,2,2-Trifluoroethyl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40782055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1443628.png)
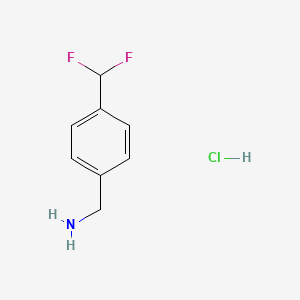
![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1443638.png)
![4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B1443639.png)
![Tert-Butyl N-(2-Azabicyclo[2.1.1]Hexan-1-Ylmethyl)Carbamate](/img/structure/B1443640.png)
![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)
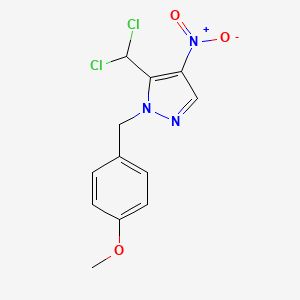
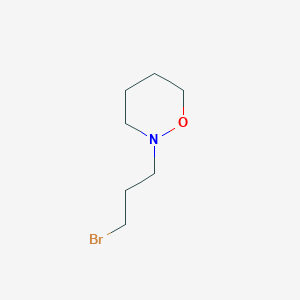
![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)
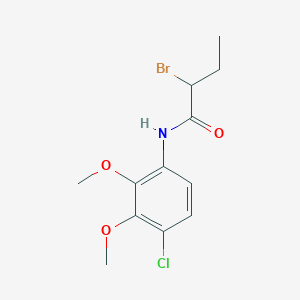
![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)
![2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide](/img/structure/B1443648.png)
![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)